molecular formula C13H23F3N2O2 B1443550 tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate CAS No. 1803611-77-9

tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B1443550
CAS No.: 1803611-77-9
M. Wt: 296.33 g/mol
InChI Key: FFDUITUPEHFOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview and Confirmed Identity tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate is a synthetic organic compound featuring a piperidine core that is simultaneously functionalized with a trifluoroethyl group and a carbamate-protected aminomethyl group. The structure contains a tert-butoxycarbonyl (Boc) group, a well-characterized protecting group in organic synthesis used to shield amines from reactive conditions . The presence of the 2,2,2-trifluoroethyl substituent is a notable feature, as this moiety is frequently incorporated into drug candidates and agrochemicals to modulate properties like lipophilicity, metabolic stability, and binding affinity through its strong electron-withdrawing nature . Research Applications and Value While specific biological or mechanistic studies on this exact molecule are not publicly documented, its structure suggests significant potential as a multipurpose building block in medicinal chemistry and drug discovery research. Based on its functional groups, potential research applications include: Pharmaceutical Intermediate: Serving as a key synthetic precursor for the development of novel small-molecule therapeutics. The piperidine scaffold is a common motif in biologically active compounds, and the trifluoroethyl group is a prevalent feature in many FDA-approved drugs . Chemical Probe Development: The molecule could be utilized in the synthesis of chemical probes to study enzyme function or receptor interactions, particularly where the piperidine or trifluoroethyl groups play a critical role. Agrochemical Research: Potential use as an intermediate in the synthesis of new active ingredients, though it is crucial to distinguish this research compound from commercial carbamate pesticides, which have a different structure and a known toxic mechanism of action as acetylcholinesterase inhibitors . Handling and Disclaimer This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Safety data should be consulted prior to use. The information presented here is based on structural analysis and analogous compounds; researchers are strongly encouraged to verify all properties and potential applications in the context of their specific work.

Properties

IUPAC Name

tert-butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUITUPEHFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation on Piperidine Derivatives

A common approach to prepare tert-butyl carbamate derivatives involves reacting the piperidine amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. For example, tert-butyl (2-bromoethyl)carbamate was synthesized by reacting Boc2O with 2-bromoethylamine hydrobromide in dichloromethane at 0 °C, followed by triethylamine addition and stirring at room temperature for 18 hours under nitrogen atmosphere. The product was purified by aqueous work-up and drying over sodium sulfate.

This method can be adapted for the piperidine nitrogen or for the aminomethyl substituent at the 4-position of the piperidine ring, yielding tert-butyl N-((piperidin-4-yl)methyl)carbamate intermediates.

Introduction of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the piperidine nitrogen. While direct literature on the exact preparation of this compound is scarce, analogues bearing trifluoromethyl or trifluoroethyl groups on piperidine rings have been prepared by:

  • Reductive amination of the piperidine nitrogen with 2,2,2-trifluoroacetaldehyde or related trifluoroethyl precursors in the presence of reducing agents such as palladium on carbon under hydrogen atmosphere.

  • Alkylation using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) with the piperidine nitrogen protected as a carbamate to prevent over-alkylation.

Representative Experimental Procedure

A representative synthesis reported for related tert-butyl carbamate piperidine derivatives involves:

Parameter Details
Starting Material tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate
Solvent Methanol
Catalyst Palladium on activated charcoal (Pd/C)
Atmosphere Hydrogen (1 atm)
Temperature Room temperature (20 °C)
Reaction Time Overnight (approx. 16 hours)
Work-up Filtration to remove catalyst, concentration under vacuum
Yield High (not specified for this exact compound)

This method is used for hydrogenation steps that may convert hydroxyl groups or benzyl protecting groups to the desired amine or alkylated products.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Notes/Outcome
Boc Protection Boc2O, triethylamine, CH2Cl2, 0 °C to RT, 18 h Formation of tert-butyl carbamate on amine
Alkylation/Reductive Amination 2,2,2-Trifluoroethyl halide or aldehyde, Pd/C, H2, MeOH or EtOH, RT, overnight Introduction of trifluoroethyl group on piperidine N
Purification Filtration, silica gel chromatography Isolation of pure this compound
Characterization 1H NMR, LCMS, IR Confirmation of structure and purity

Research Findings and Notes

  • The use of palladium on carbon catalyst under hydrogen atmosphere is a common and effective method for reductive amination or deprotection steps in the preparation of piperidine carbamate derivatives.

  • Triethylamine is often employed as a base to neutralize acids formed during Boc protection and alkylation reactions.

  • Reaction temperatures are generally mild (0 °C to room temperature) to avoid decomposition or side reactions.

  • The tert-butyl carbamate group provides stability and ease of removal under acidic conditions if further synthetic modifications are required.

  • The trifluoroethyl group imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability, valuable in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted carbamates .

Scientific Research Applications

tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R) on Piperidine-N Molecular Formula Molecular Weight (g/mol) Key Functional Features
tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate 2,2,2-Trifluoroethyl C₁₃H₂₂F₃N₂O₂ 296.23 High polarity, metabolic stability
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C₁₂H₂₂N₂O₃ 242.31 Electron-withdrawing, labile under acidic conditions
tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate Chloroacetyl C₁₃H₂₂ClN₂O₃ 298.78 Reactive (nucleophilic substitution prone)
tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate Cyclopentylmethyl C₁₇H₃₂N₂O₂ 296.44 Lipophilic, enhanced membrane permeability
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Acrylamide (prop-2-enoyl) C₁₃H₂₂N₂O₃ 254.32 Michael acceptor, conjugation chemistry
tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate 6-Methoxypyrimidin-4-yl C₁₇H₂₆N₄O₃ 334.42 Aromatic, π-π interaction capability

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer: Synthesis typically involves multi-step strategies, including:
  • Step 1: Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Alkylation of the piperidine ring with 2,2,2-trifluoroethyl iodide/bromide. This step may require catalytic iodine or phase-transfer catalysts to enhance reactivity .
  • Step 3: Deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Key factors for yield optimization include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C for alkylation), and using excess trifluoroethyl halide (1.5–2.0 equiv) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • NMR: ¹H/¹³C NMR to verify piperidine ring conformation, Boc group integrity, and trifluoroethyl substitution (e.g., characteristic CF₃ triplet at ~δ 4.5 ppm in ¹H NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₅F₃N₂O₂).
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates suggest:
  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, particularly during solvent evaporation .
  • Storage: Inert atmosphere (argon) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer: The trifluoroethyl group enhances:
  • Lipophilicity: Measured via logP assays (e.g., shake-flask method), improving membrane permeability .
  • Metabolic Stability: Assessed using liver microsome assays (e.g., human/rat microsomes), where the CF₃ group resists oxidative degradation .
  • Electron-Withdrawing Effects: Modulate piperidine basicity (pKa shifts via potentiometric titration), impacting receptor binding in biological studies .

Q. What strategies can resolve contradictions in reported biological activity data for similar carbamate derivatives?

  • Methodological Answer:
  • Dose-Response Studies: Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target vs. off-target interactions .
  • Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing trifluoroethyl with methyl) to isolate functional group contributions .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

  • Methodological Answer:
  • pH-Rate Profiling: Conduct accelerated stability studies (e.g., 25°C, pH 1–13) with HPLC monitoring. Boc carbamates are stable at neutral pH but hydrolyze rapidly under acidic/basic conditions .
  • Stabilization Strategies: Use lyophilization for long-term storage or co-solvents (e.g., PEG 400) to mitigate hydrolysis in aqueous formulations .

Q. What advanced techniques are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Cryo-EM/X-ray Crystallography: Resolve binding conformations at atomic resolution .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in hazard classifications between SDS documents for analogous compounds?

  • Methodological Answer:
  • Comparative Toxicity Testing: Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) to validate classifications .
  • Literature Review: Cross-reference PubChem/ChemSpider entries for consensus data .
  • Precautionary Principle: Assume higher hazard potential until experimental confirmation (e.g., treat as irritant and toxicant) .

Methodological Tables

Table 1: Key Synthetic Parameters for tert-Butyl N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}carbamate

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C → RT85–90≥98%
AlkylationCF₃CH₂I, NaH, DMF, 0°C70–75≥95%
PurificationColumn Chromatography (EtOAc/Hexane)80–85≥99%

Table 2: Stability Profile Under Accelerated Conditions

pHTemperature (°C)Degradation Half-Life (Days)Major Degradant
1.0252.5tert-Butylamine
7.425>30None detected
13.0251.8Trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.